2-{[3-(3,3-Diethoxypropyl)-4-oxo-3,4-dihydroquinazolin-2-YL]sulfanyl}-N-(2-phenylethyl)acetamide
Overview
Description
2-{[3-(3,3-Diethoxypropyl)-4-oxo-3,4-dihydroquinazolin-2-YL]sulfanyl}-N-(2-phenylethyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a quinazolinone core, which is known for its diverse biological activities, and a sulfanyl group, which can participate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(3,3-Diethoxypropyl)-4-oxo-3,4-dihydroquinazolin-2-YL]sulfanyl}-N-(2-phenylethyl)acetamide typically involves multiple steps, starting from readily available starting materials
Formation of Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of Diethoxypropyl Group: The diethoxypropyl group can be introduced via alkylation reactions using appropriate alkyl halides and bases.
Attachment of Sulfanyl Group: The sulfanyl group can be introduced through thiolation reactions using thiolating agents such as thiourea or thiols.
Attachment of Phenylethylacetamide Group: The final step involves the coupling of the phenylethylacetamide group through amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(3,3-Diethoxypropyl)-4-oxo-3,4-dihydroquinazolin-2-YL]sulfanyl}-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazolinone core can be reduced to dihydroquinazoline derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The diethoxypropyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, alkyl halides, and bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Substituted quinazolinone derivatives with various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: As a probe for studying biological processes involving quinazolinone derivatives.
Medicine: Potential therapeutic applications due to its quinazolinone core, which is known for its anti-inflammatory, anticancer, and antimicrobial activities.
Industry: As an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-{[3-(3,3-Diethoxypropyl)-4-oxo-3,4-dihydroquinazolin-2-YL]sulfanyl}-N-(2-phenylethyl)acetamide is likely related to its ability to interact with specific molecular targets and pathways. The quinazolinone core can inhibit enzymes such as kinases and proteases, while the sulfanyl group can modulate redox reactions and cellular signaling pathways. The phenylethylacetamide group may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- **2-{[3-(3,3-Diethoxypropyl)-4-oxo-3,4-dihydroquinazolin-2-YL]sulfanyl}-N-(2-phenylethyl)acetamide shares structural similarities with other quinazolinone derivatives such as:
- This compound
- This compound
Uniqueness
- The presence of the diethoxypropyl group and the sulfanyl group in this compound makes it unique compared to other quinazolinone derivatives. These groups can enhance the compound’s solubility, stability, and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[3-(3,3-diethoxypropyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(2-phenylethyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O4S/c1-3-31-23(32-4-2)15-17-28-24(30)20-12-8-9-13-21(20)27-25(28)33-18-22(29)26-16-14-19-10-6-5-7-11-19/h5-13,23H,3-4,14-18H2,1-2H3,(H,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHNLZOIDWCAQLB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CCN1C(=O)C2=CC=CC=C2N=C1SCC(=O)NCCC3=CC=CC=C3)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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